SKLB-23bb
CAS No.:
Cat. No.: VC0543341
Molecular Formula: C21H24N4O4
Molecular Weight: 396.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H24N4O4 |
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Molecular Weight | 396.4 g/mol |
IUPAC Name | N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |
Standard InChI | InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |
Standard InChI Key | FWXZZFONXWYSEF-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |
Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |
Appearance | Solid powder |
Introduction
SKLB-23bb is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 of 17 nM. It exhibits significant selectivity over other HDAC isoforms, such as HDAC1 and HDAC8, with IC50 values of 422 nM and 3398 nM, respectively . This compound has garnered attention for its antitumor properties, particularly in its ability to target both HDAC6 and microtubules, thereby enhancing its therapeutic efficacy against various cancers .
Antitumor Activity of SKLB-23bb
SKLB-23bb demonstrates superior antitumor efficiency compared to other HDAC6 inhibitors like ACY1215. It exhibits cytotoxic effects against a wide range of solid and hematologic tumor cell lines at low submicromolar concentrations . Notably, SKLB-23bb can remain cytotoxic even in cells lacking HDAC6, suggesting additional mechanisms of action beyond HDAC6 inhibition .
Mechanism of Action
SKLB-23bb not only inhibits HDAC6 but also targets microtubules by binding to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor . This dual targeting capability enhances its antitumor activity by disrupting microtubule dynamics, blocking cell cycle progression at the G2-M phase, and inducing apoptosis in tumor cells .
In Vitro and In Vivo Studies
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In Vitro Studies: SKLB-23bb shows potent cytotoxicity against various cancer cell lines, including solid tumors and hematologic malignancies, at concentrations in the low submicromolar range .
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In Vivo Studies: Oral administration of SKLB-23bb effectively inhibits tumor growth in solid tumor xenograft models, highlighting its potential as an orally bioavailable anticancer agent .
Comparison with Other HDAC6 Inhibitors
SKLB-23bb outperforms ACY1215, a HDAC6 inhibitor in clinical trials, by demonstrating broader antitumor activity, particularly against solid tumors . Its ability to target microtubules in addition to HDAC6 expands its therapeutic spectrum beyond what is achievable with HDAC6 inhibition alone .
Antitumor Activity
Tumor Type | Cytotoxicity | Mechanism |
---|---|---|
Solid Tumors | High | Microtubule Disruption, Apoptosis Induction |
Hematologic Tumors | High | Microtubule Disruption, Apoptosis Induction |
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